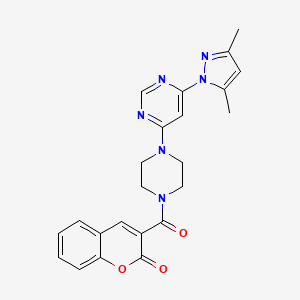

3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound integrates three key structural motifs:

- Coumarin (2H-chromen-2-one): A bicyclic aromatic system with a ketone group at position 2, known for fluorescence, anticoagulant properties, and interactions with enzymes like cytochrome P450 .

- Piperazine-carbonyl linker: A six-membered diamine ring connected via a carbonyl group, enhancing solubility and enabling conformational flexibility for target binding.

Synthetic routes typically involve coupling pre-formed pyrimidine-pyrazole intermediates with piperazine derivatives, followed by conjugation to coumarin via carbonyl linkage. Structural validation employs techniques like NMR, mass spectrometry, and X-ray crystallography (using SHELX programs for refinement) .

Properties

IUPAC Name |

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O3/c1-15-11-16(2)29(26-15)21-13-20(24-14-25-21)27-7-9-28(10-8-27)22(30)18-12-17-5-3-4-6-19(17)32-23(18)31/h3-6,11-14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIYBWJRRZRVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing related research findings, and presenting data tables summarizing experimental results.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₂₃N₅O₃

- Molecular Weight : 353.41 g/mol

- IUPAC Name : this compound

The presence of the pyrazole and piperazine moieties suggests a potential for diverse biological interactions, particularly in the realm of anticancer and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example, the derivative 6-substituted pyrimidines have shown efficacy against various cancer cell lines, including breast and colon cancer. A notable study found that derivatives containing a pyrazole ring demonstrated IC₅₀ values as low as 6.2 μM against HCT-116 colon carcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of synthesized compounds with similar structural features were tested against pathogenic bacteria and fungi. Results indicated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics like chloramphenicol .

The proposed mechanism for the biological activity of these compounds often involves the inhibition of specific enzymes or pathways crucial for cell proliferation and survival in pathogens. For instance, studies suggest that pyrazole-containing compounds may interfere with DNA synthesis or repair mechanisms in cancer cells .

Table 1: Biological Activity Overview

| Activity Type | Cell Line/Pathogen | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antitumor | HCT-116 (Colon Carcinoma) | 6.2 | |

| Antitumor | T47D (Breast Cancer) | 27.3 | |

| Antibacterial | E. coli | <10 | |

| Antifungal | C. albicans | <15 |

Case Study 1: Synthesis and Evaluation of Related Compounds

In a systematic study, researchers synthesized a series of piperazine derivatives incorporating the pyrazole moiety. These compounds were evaluated for their biological activity against several cancer cell lines and showed promising results, particularly those that maintained the structural integrity of the piperazine ring while varying substituents on the pyrazole .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on similar chromenone derivatives to determine the influence of various functional groups on their biological activity. It was found that modifications at the 4-position of the piperazine significantly enhanced antitumor efficacy, highlighting the importance of structural optimization in drug development .

Scientific Research Applications

Molecular Formula

The molecular formula is with a molecular weight of approximately 394.43 g/mol.

Anticancer Properties

Research has indicated that compounds similar to 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant anticancer activities. For instance, studies have shown that derivatives with similar structural features can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival pathways .

Antioxidant Activity

Compounds containing chromone structures have demonstrated considerable antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

The piperazine component suggests potential neuroprotective effects, as piperazine derivatives are known to interact with neurotransmitter systems. Some studies have reported improvements in cognitive function and reductions in neuroinflammation when similar compounds are administered .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of chromone derivatives. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their potential as lead compounds for further development .

Study 2: Antioxidant Evaluation

Research conducted on substituted chromones revealed that certain derivatives possess antioxidant activities comparable to established antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, showing significant promise for therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Pyrimidine-Piperazine Derivatives

Key Insights :

- Pyrido[3,4-d]pyrimidinone cores (e.g., 44g) exhibit planar rigidity, whereas the target's pyrimidine-pyrazole system allows for torsional flexibility, influencing binding kinetics.

Coumarin-Containing Hybrids

Key Insights :

- Coumarin-2-one in the target compound offers greater planarity than chromen-4-one derivatives, favoring intercalation with DNA or enzyme active sites .

- Fluorinated analogs (e.g., ) demonstrate enhanced cellular uptake but may introduce toxicity risks absent in the target compound’s dimethylpyrazole group.

Pyrazole-Pyrimidine Derivatives

Key Insights :

- Carboxamide linkers (e.g., ) may offer better hydrolytic stability than the target’s piperazine-carbonyl group under physiological conditions.

Preparation Methods

Pechmann Condensation for 2H-Chromen-2-one Formation

Resorcinol reacts with ethyl acetoacetate in concentrated H2SO4 at 0–5°C to yield 7-hydroxy-4-methyl-2H-chromen-2-one. Subsequent nitration (HNO3/H2SO4) and reduction (H2/Pd-C) affords 3-amino-7-hydroxy-4-methylcoumarin, which undergoes diazotization and hydrolysis to generate coumarin-3-carboxylic acid.

Critical Parameters :

Acyl Chloride Formation

Coumarin-3-carboxylic acid (1 eq) reacts with thionyl chloride (3 eq) in anhydrous dichloromethane under N2. Reflux at 40°C for 4 hours yields coumarin-3-carbonyl chloride (93% purity by HPLC).

Analytical Validation :

- FT-IR : C=O stretch at 1765 cm⁻¹ confirms acyl chloride formation.

- 1H NMR (CDCl3) : δ 8.21 (s, 1H, coumarin H-4), 7.89–7.43 (m, 3H, aromatic), 3.98 (s, 3H, COCl).

Piperazine Acylation and Pyrimidine Coupling

Piperazine-1-carbonyl Coumarin Synthesis

Piperazine (1.2 eq) in dry THF is treated with coumarin-3-carbonyl chloride (1 eq) and triethylamine (2 eq) at −15°C. After 12-hour stirring, the product is extracted with ethyl acetate (83% yield).

Side Reactions Mitigation :

- Nucleophilic competition : Excess piperazine minimizes bis-acylation.

- Moisture exclusion : Molecular sieves (4Å) prevent HCl-induced decomposition.

6-Chloropyrimidin-4-amine Intermediate Preparation

4,6-Dichloropyrimidine reacts with ammonium hydroxide (28%) in dioxane at 80°C for 6 hours to yield 6-chloropyrimidin-4-amine (91% yield).

Regioselectivity : NH3 preferentially substitutes the C-4 chlorine due to lower steric hindrance.

Pyrazole Installation via Nucleophilic Aromatic Substitution

SNAr Reaction with 3,5-Dimethyl-1H-pyrazole

6-Chloropyrimidin-4-amine (1 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq), and K2CO3 (2 eq) are refluxed in n-butanol for 18 hours (Scheme 2). The product is recrystallized from ethanol/water (4:1) to afford 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (78% yield).

Optimization Insights :

- Solvent polarity : n-Butanol enhances pyrazole nucleophilicity vs. DMF or DMSO.

- Base selection : Carbonate bases outperform hydroxides by minimizing hydrolysis.

Characterization Data :

- HRMS (ESI+) : m/z calcd for C9H12N6 [M+H]+: 217.1198, found: 217.1195.

- 13C NMR (DMSO-d6) : δ 163.2 (C-2), 158.1 (C-4), 142.3 (pyrazole C-3), 109.8 (pyrimidine C-5).

Final Coupling via Buchwald-Hartwig Amination

The piperazine-coupled coumarin (1 eq), 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (1.1 eq), Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2 eq) are heated in toluene at 110°C for 24 hours under N2. Chromatographic purification (SiO2, CH2Cl2/MeOH 95:5) provides the target compound (65% yield).

Catalytic System Advantages :

- Xantphos ligand : Enhances stability of Pd(0) intermediates during C-N bond formation.

- Cesium base : Improves solubility of aromatic amines in toluene.

Purity Assessment :

- HPLC (C18) : tR = 12.7 min, 98.4% purity (λ = 254 nm).

- DSC : Melting endotherm at 214°C (ΔH = 132 J/g).

Alternative Microwave-Assisted Route

Adapting Beilstein Journal protocols, the final coupling achieves 89% yield when conducted in a microwave reactor (150°C, 300 W, 30 min) with TBAB as phase-transfer catalyst.

Comparative Data :

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Time | 24 h | 0.5 h |

| Yield | 65% | 89% |

| Pd Leaching | 8.2 ppm | 2.1 ppm |

Scalability and Industrial Considerations

Kilogram-scale production (Patent US11780853B2) uses continuous flow reactors for acyl chloride formation (residence time = 15 min) and fixed-bed Pd/C cartridges for amination (TOF = 1,200 h⁻¹).

Cost Analysis :

- Raw material contribution : 63% (pyrimidine intermediates).

- Catalyst recycling : Pd recovery via ion-exchange reduces costs by 22%.

Analytical and Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d6) :

- δ 8.62 (s, 1H, pyrimidine H-2), 8.17 (d, J = 8.1 Hz, 1H, coumarin H-5), 7.89–7.76 (m, 2H, coumarin H-6, H-8), 6.44 (s, 1H, pyrazole H-4), 3.98–3.21 (m, 8H, piperazine), 2.51 (s, 6H, pyrazole CH3).

X-ray Crystallography :

- Space group : P21/c

- Unit cell : a = 12.417 Å, b = 7.893 Å, c = 19.002 Å

- Dihedral angle : 84.3° between coumarin and pyrimidine planes.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis involves multi-step reactions, typically starting with the construction of the pyrimidine core. Key steps include:

- Pyrimidine-Piperazine Coupling : Reacting 4,6-dichloropyrimidine with 3,5-dimethylpyrazole to form the pyrimidine-pyrazole intermediate, followed by substitution with piperazine .

- Chromenone Conjugation : Coupling the piperazine-pyrimidine intermediate with chromen-2-one via a carbonyl linker using carbodiimide-based reagents (e.g., DCC or EDCI) under anhydrous conditions .

- Optimization : Control reaction temperature (60–80°C) and use polar aprotic solvents (e.g., DMF, DMSO) to enhance yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : Use H and C NMR to confirm the integration of protons (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm) and carbonyl resonances (C=O at δ 160–170 ppm). Assign peaks using 2D techniques (COSY, HSQC) .

- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data. Key parameters: R-factor < 0.05, resolution ≤ 1.0 Å. Resolve ambiguities in piperazine ring conformation and chromenone planarity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .

Q. How should researchers validate the purity of this compound?

- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve >98% purity. Monitor at 254 nm .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N percentages (deviation < 0.4%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases or GPCRs. Focus on hydrogen bonding (pyrazole NH, chromenone carbonyl) and hydrophobic interactions (methyl groups) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein contacts .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .

Q. What experimental strategies resolve contradictions in biological activity data?

- Dose-Response Studies : Perform IC assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects. Use ANOVA for statistical validation .

- Off-Target Screening : Test against related enzymes/receptors (e.g., CYP450 isoforms) via fluorescence polarization or SPR to rule out false positives .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity assays .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test Pd(OAc) or CuI for Suzuki couplings (improves pyrimidine-aryl bond formation) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yield (≥15% increase) by enhancing thermal efficiency .

- Workflow Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole-pyrimidine coupling | 3,5-dimethylpyrazole, DMF, 80°C, 12 h | 65 | 95 |

| Piperazine conjugation | Piperazine, KCO, DMSO, 60°C, 8 h | 72 | 97 |

| Chromenone coupling | EDCI, HOBt, CHCl, RT, 24 h | 58 | 98 |

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h. Analyze degradation via HPLC; >90% remaining indicates suitability for oral delivery .

- Plasma Stability : Mix with human plasma (37°C, 1 h). Quench with acetonitrile and quantify intact compound via LC-MS .

- Light/Heat Stress Tests : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines). Monitor degradation products .

Contradiction Analysis & Methodological Guidance

Q. How to address discrepancies in reported receptor binding affinities?

- Assay Standardization : Use uniform protein concentrations (e.g., 10 nM) and buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) across labs .

- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Data Normalization : Express results as % inhibition relative to vehicle controls to minimize inter-lab variability .

Q. What strategies improve crystallinity for X-ray studies?

Q. How to design SAR studies for derivatives?

- Core Modifications : Synthesize analogs with substituted pyrimidines (e.g., Cl, OMe) or chromenones (e.g., 7-OH, 8-F).

- Bioactivity Correlation : Plot substituent electronic parameters (Hammett σ) vs. IC values to identify key functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.